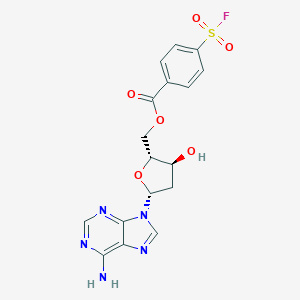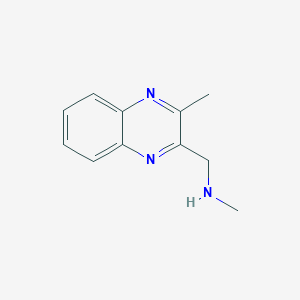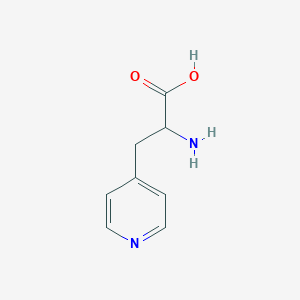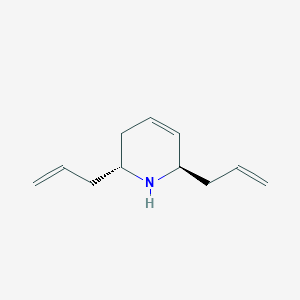
Obolactona
Descripción general
Descripción
Obolactone is a natural organic compound classified as a pyranone. It is isolated from the trunk barks of the plant Cryptocarya obovata. This compound has been shown to exhibit cytotoxicity against the KB cell line, indicating its potential as an antineoplastic agent .
Aplicaciones Científicas De Investigación
Obolactone has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyranone chemistry and the development of new synthetic methodologies.
Biology: Obolactone’s cytotoxic properties make it a valuable compound in cancer research, particularly in studying its effects on different cancer cell lines.
Medicine: Due to its antineoplastic properties, obolactone is being investigated for its potential use in developing new anticancer drugs.
Industry: Obolactone is used as a fungicide and preservative in various industrial applications
Mecanismo De Acción
Target of Action
Obolactone is a pyranone isolated from the trunk barks of Cryptocarya obovata It has been shown to exhibit cytotoxicity against the kb cell line , suggesting that it may target cancer cells or specific proteins within these cells.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic reactions within the plant species Cryptocarya obovata. Its cytotoxic activity suggests that it may interfere with cellular pathways involved in cell growth and survival, but the exact pathways and downstream effects are yet to be determined.
Result of Action
Obolactone has been shown to exhibit cytotoxicity against the KB cell line , indicating that it may have potential as an antineoplastic agent . This suggests that the molecular and cellular effects of Obolactone’s action could include inhibition of cell proliferation and induction of cell death in certain cancer cells.
Action Environment
The environment in which Obolactone acts can influence its efficacy and stability. As a natural compound isolated from Cryptocarya obovata , its activity may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds.
Métodos De Preparación
The first efficient asymmetric synthesis of obolactone has been accomplished in 11 steps with a 15% overall yield. Key steps in this synthesis include Brown’s enantioselective allylation reactions and ring-closing metathesis reactions . The synthetic route involves the use of organometallic reagents or catalysts, such as carbonylation, carboxylation, and hydroacylation processes, to control and direct the efficiency and selectivity of the lactone ring formation .
Análisis De Reacciones Químicas
Obolactone undergoes various chemical reactions, including:
Oxidation: Obolactone can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert obolactone into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the obolactone molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparación Con Compuestos Similares
Obolactone is unique due to its specific structure and biological activity. Similar compounds include other pyranones and lactones, such as:
- Kurzichalcolactone B
- Obochalcolactone
- Oboflavanones A and B These compounds share structural similarities with obolactone but differ in their specific biological activities and applications .
Propiedades
IUPAC Name |
(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGCMIUTMKVIG-WADNSWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Obolactone and where is it found?
A1: Obolactone is a natural product classified as an α-pyrone. It was first isolated from the fruits and trunk bark of the Cryptocarya obovata plant. [, ]
Q2: What makes Obolactone interesting for scientific research?
A2: Obolactone exhibits cytotoxic activity against the KB cell line (a human carcinoma cell line). [, ] This makes it a potential candidate for further investigation into its anti-cancer properties.
Q3: How complex is the structure of Obolactone and what are its key features?
A3: Obolactone contains a dihydro-α-pyrone moiety, a structural feature found in various bioactive natural products. [] Its stereochemistry has been confirmed through various total synthesis approaches, including a notable one employing a symmetry-breaking Wacker monooxidation. []
Q4: What synthetic routes have been explored for producing Obolactone in the lab?
A4: Several total synthesis strategies have been developed for Obolactone, showcasing its significance in organic chemistry research. Some key approaches include:
- Metal-free catalytic δ-hydroxyalkynone rearrangement and ring-closing metathesis: This method provides a concise and efficient route to access both diastereomers of Obolactone and its 7′,8′-dihydro derivatives. []
- Metal-free Brønsted acid-catalyzed rearrangement: This approach utilizes p-toluenesulfonic acid (pTsOH) to catalyze the rearrangement of δ-hydroxyalkynones to dihydropyranones, leading to Obolactone with high regioselectivity. []
- Prins cyclization: This strategy utilizes a Prins cyclization as the pivotal step in the total synthesis. []
- PTSA-catalyzed tandem cyclization: This method uses a tandem cyclization protocol catalyzed by p-toluenesulfonic acid (PTSA) for a stereoselective synthesis. [, ]
- Modified Evans’ Aldol protocol: This approach utilizes an efficient and stereoselective route involving Evans' Aldol reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















